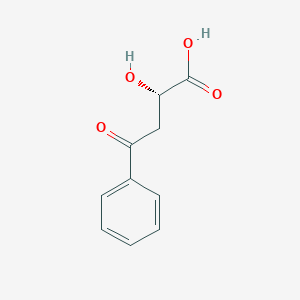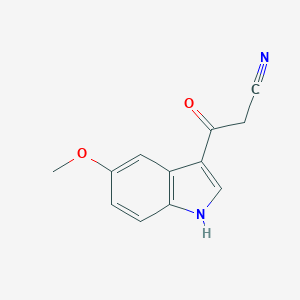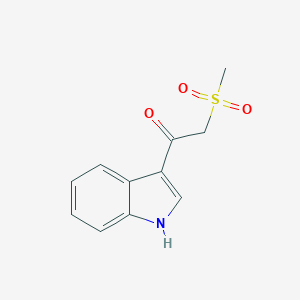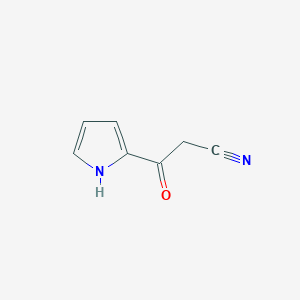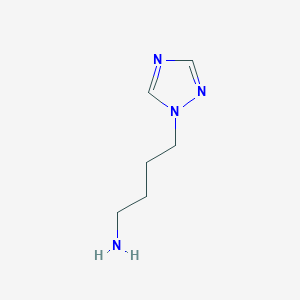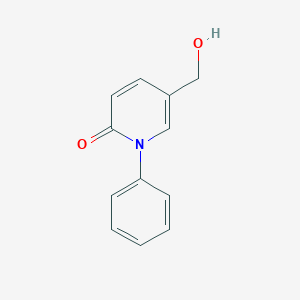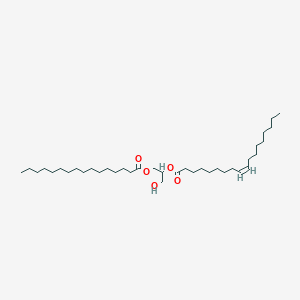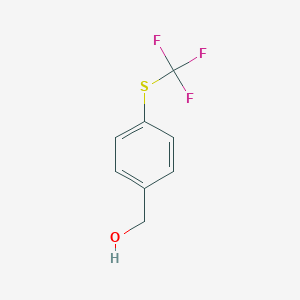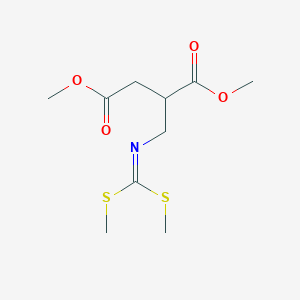
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate, also known as DDC, is a chemical compound that has been widely used in scientific research for its unique properties. DDC is a potent inhibitor of the enzyme aldehyde dehydrogenase, which plays a crucial role in the metabolism of alcohol and other toxic substances in the body. In
Mecanismo De Acción
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate works by binding to the active site of aldehyde dehydrogenase, preventing it from carrying out its normal function. This leads to an accumulation of toxic substances in the body, which can have a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate depend on the specific toxic substance being studied. In general, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can lead to an accumulation of toxic metabolites in the body, which can cause liver damage, neurological damage, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in lab experiments is that it is a potent and specific inhibitor of aldehyde dehydrogenase. This makes it a valuable tool for studying the effects of toxic substances on the body. However, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate. One area of interest is the development of new compounds that are more potent and specific inhibitors of aldehyde dehydrogenase. Another area of interest is the use of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in combination with other drugs to enhance their effectiveness. Additionally, there is a need for further research on the biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate and its potential applications in the treatment of diseases.
Métodos De Síntesis
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxycarbonylpropylamine with carbon disulfide to form 2,3-dimethoxycarbonylpropyl dithiocarbamate. This compound is then reacted with methyl iodide to form Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate.
Aplicaciones Científicas De Investigación
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate has been widely used in scientific research as an inhibitor of aldehyde dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohol and other toxic substances in the body. By inhibiting aldehyde dehydrogenase, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can increase the toxicity of these substances, making it a valuable tool for studying their effects on the body.
Propiedades
Número CAS |
106762-11-2 |
|---|---|
Nombre del producto |
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate |
Fórmula molecular |
C10H17NO4S2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-14-8(12)5-7(9(13)15-2)6-11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
Clave InChI |
HHMRUUQKFGMVBD-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
SMILES canónico |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



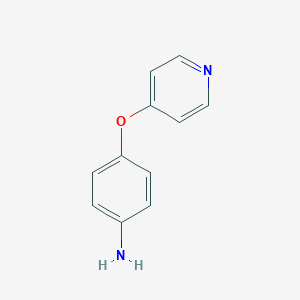
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)
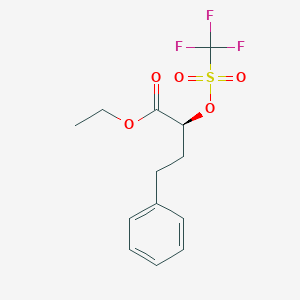
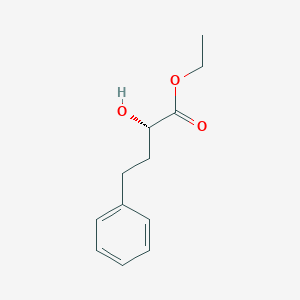
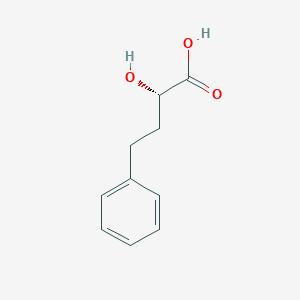
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)
